Critical Role in the Synthesis of a MerTK Inhibitor with In Vivo Anti-Tumor Activity (MC-38 Model)
The compound is the essential precursor for the azetidine-benzoxazole substituent in Compound 31, a potent MerTK inhibitor. Compound 31 achieved a high level of in vivo target engagement and demonstrated statistically significant single-agent anti-tumor activity in the MC-38 murine syngeneic tumor model. In contrast, the parent compound 1-(1,3-benzoxazol-2-yl)azetidin-3-ol is the unoptimized scaffold, highlighting the value of this specific building block as the starting point for medicinal chemistry optimization [1]. A direct comparator from the same series (Compound 30), with an alternative substitution pattern, exhibited reduced potency, underscoring the significance of the specific benzoxazole-azetidine connectivity [1].
| Evidence Dimension | In vivo anti-tumor efficacy of a final drug candidate derived from the building block |
|---|---|
| Target Compound Data | Compound 31 (derived from 1-(1,3-benzoxazol-2-yl)azetidin-3-ol): Significant single-agent activity in the MC-38 murine syngeneic tumor model. |
| Comparator Or Baseline | Parent compound 1-(1,3-benzoxazol-2-yl)azetidin-3-ol (baseline scaffold) and Compound 30 (analog with alternative connectivity): Reduced in vitro potency and in vivo target engagement compared to Compound 31. |
| Quantified Difference | Specific Ki and in vivo efficacy data for the building block itself are not available. The building block is an unoptimized starting material. The value proposition is its role as a key intermediate for highly potent and efficacious final compounds (e.g., Compound 31). |
| Conditions | MC-38 murine syngeneic tumor model; in vitro MerTK kinase inhibition assays. |
Why This Matters
For procurement decisions, this structural role directly links the building block to a validated therapeutic mechanism and a specific lead compound with reported in vivo activity, a clear advantage over generic azetidine or benzoxazole precursors not associated with this chemical series.
- [1] Frey, R. R., Jana, N., Gorman, J. V., Wang, J., Smith, H. A., Bromberg, K. D., Thakur, A., Doktor, S. Z., Indulkar, A. S., & Jakob, C. G. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033-17052. View Source
